N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
Description
N-[4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide (molecular formula: C₁₉H₁₉N₃O₃; molecular weight: 337.38 g/mol) is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core. The compound is characterized by a 4-(4-methylphenyl) substituent on the oxadiazole ring and a 4-(2-methylpropoxy) group on the benzamide moiety.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-25-17-10-8-16(9-11-17)20(24)21-19-18(22-26-23-19)15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQKKKCXOYMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Halogenated precursors and nucleophiles such as alkoxides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.
Agriculture: It has potential use as a pesticide or herbicide due to its ability to interfere with the growth and development of pests and weeds.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids or proteins, leading to cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and analogous derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-methylpropoxy group confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, compounds with trifluoromethyl (logP ~3.5) or chlorophenyl groups (e.g., Compound 48 in ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
The 3-aminophenyl group in introduces hydrogen-bonding capability, critical for target binding. The 4-methylphenyl group on the target compound’s oxadiazole ring provides steric bulk, which may influence binding pocket accessibility compared to smaller substituents like 3-aminophenyl .
Synthetic Pathways: The target compound is synthesized via modular approaches typical for oxadiazole derivatives, involving coupling of substituted benzoyl chlorides with aminoxadiazoles . In contrast, compounds like those in and require additional steps, such as nitro group reduction (e.g., SnCl₂-mediated reduction in ) or halogenation, increasing synthetic complexity.
For example, 3-(trifluoromethyl)benzamide derivatives () show enhanced antiplasmodial activity, likely due to increased electrophilicity. The target’s 2-methylpropoxy group may optimize pharmacokinetic profiles by balancing metabolism and half-life.
Biological Activity
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 306.39 g/mol |
| LogP | 3.9168 |
| Polar Surface Area | 59.873 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to the oxadiazole moiety, which has been linked to various pharmacological effects. Compounds with oxadiazole derivatives have shown promise in several therapeutic areas, including:
- Antimicrobial Activity : Oxadiazoles have been noted for their effectiveness against a range of bacterial and fungal pathogens .
- Anti-inflammatory Effects : Studies indicate that derivatives of oxadiazoles can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Properties : Research suggests that compounds containing the oxadiazole structure can inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
In a study examining the antimicrobial efficacy of oxadiazole derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
Anti-inflammatory Effects
Research involving the evaluation of anti-inflammatory activity showed that this compound effectively reduced pro-inflammatory cytokines in vitro. For example, it was observed to decrease levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may exert its anti-inflammatory effects through the modulation of immune responses.
Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study published in a peer-reviewed journal assessed the antimicrobial properties of several oxadiazole derivatives. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 16 µg/mL. -
Case Study on Anti-inflammatory Mechanisms :
In an experimental model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals. -
Case Study on Cancer Cell Lines :
A comparative study evaluated the cytotoxic effects of various oxadiazole derivatives on multiple cancer cell lines. This compound was found to be particularly effective against melanoma cells (A375), achieving IC50 values below 10 µM.
Q & A
Q. What are the key synthetic pathways for synthesizing N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide, and what experimental conditions are critical for success?
- Methodological Answer : The synthesis typically involves two main steps: (i) Oxadiazole ring formation : Reacting a nitrile oxide precursor (e.g., substituted phenyl nitrile oxide) with hydroxylamine derivatives under reflux in polar aprotic solvents like acetonitrile or ethanol. Catalytic bases such as K₂CO₃ are often used to deprotonate intermediates . (ii) Amidation : Coupling the oxadiazole intermediate with 4-(2-methylpropoxy)benzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature control (~0–25°C) are critical to avoid side reactions . Key Validation : Monitor reaction progress via TLC (hexane/EtOH systems) and confirm purity via HPLC .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and methylpropoxy groups) and oxadiazole ring formation. Compare chemical shifts with structurally similar compounds (e.g., δ 7.74 ppm for aromatic protons in benzamide derivatives ).
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities .
- Elemental Analysis : Match experimental C, H, N, and O percentages with theoretical values .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved methodologically?
- Methodological Answer :
- Dose-Response Studies : Conduct assays across a range of concentrations (e.g., 0.1–100 µM) to identify activity thresholds and avoid false positives from cytotoxicity .
- Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to pinpoint mechanisms. For example, compare IC₅₀ values against known inhibitors .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like β-amyloid (for Alzheimer’s applications) or DNA topoisomerases (anticancer) .
- Comparative Studies : Benchmark against analogs (e.g., 4-methoxy or 4-chloro derivatives) to isolate structural contributors to activity .
Q. What strategies optimize the amidation step to improve yield and reduce byproducts?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and solubility. Ethanol with glacial acetic acid (5 drops per 0.001 mol substrate) has shown success in similar benzamide syntheses .
- Catalyst Screening : Replace DCC with EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for milder conditions. Additives like HOBt (hydroxybenzotriazole) reduce racemization .
- Temperature Gradients : Perform reactions under reflux (e.g., 80°C for 4–5 hours) to accelerate kinetics, followed by rapid cooling to precipitate pure product .
- Purification Techniques : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can reaction mechanisms for oxadiazole formation be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track nitrile oxide intermediate consumption (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to trace nitrogen incorporation into the oxadiazole ring via NMR or MS .
- Computational DFT Analysis : Calculate activation energies for cyclization steps using Gaussian or ORCA software to identify rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Standardized Protocols : Replicate synthesis and characterization under controlled conditions (e.g., same solvent grade, drying time). For example, inconsistent melting points may arise from residual solvent; use vacuum drying (24 hours, 40°C) .
- Cross-Lab Validation : Collaborate with independent labs to verify data. For NMR, ensure deuterated solvent batches (e.g., DMSO-d₆) are free of water .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to unambiguously confirm structure .
Comparative and Functional Studies
Q. What methodologies enable comparative analysis of this compound’s bioactivity against its structural analogs?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies : Synthesize analogs with variations in substituents (e.g., replacing 2-methylpropoxy with ethoxy or methoxy groups) and test in parallel bioassays .
- Metabolic Stability Assays : Use liver microsome models (human/rat) to compare half-life (t₁/₂) and CYP450 enzyme interactions .
- ADME Profiling : Perform in vitro permeability (Caco-2 cells) and plasma protein binding assays to rank analogs by drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
